molecular formula C27H50ClN B3050902 Hexadecyldimethyl(ethylbenzyl)ammonium chloride CAS No. 29656-52-8

Hexadecyldimethyl(ethylbenzyl)ammonium chloride

Cat. No.: B3050902
CAS No.: 29656-52-8
M. Wt: 424.1 g/mol
InChI Key: GABLPBAXFVIZQF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyldimethyl(ethylbenzyl)ammonium chloride is typically synthesized through a quaternization reaction. This involves the reaction of dimethylhexadecylamine with ethylbenzyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or acetone at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Hexadecyldimethyl(ethylbenzyl)ammonium chloride is part of a broader class of quaternary ammonium compounds. Similar compounds include:

  • Benzalkonium chloride
  • Cetyltrimethylammonium chloride
  • Dodecylbenzenesulfonic acid

Compared to these compounds, this compound is unique in its specific alkyl chain length and ethylbenzyl group , which contribute to its distinct antimicrobial properties and applications .

Properties

IUPAC Name

(3-ethylphenyl)methyl-hexadecyl-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28(3,4)25-27-22-20-21-26(6-2)24-27;/h20-22,24H,5-19,23,25H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABLPBAXFVIZQF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC(=C1)CC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952116
Record name N-[(3-Ethylphenyl)methyl]-N,N-dimethylhexadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29656-52-8
Record name Benzenemethanaminium, ar-ethyl-N-hexadecyl-N,N-dimethyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029656528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, ar-ethyl-N-hexadecyl-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(3-Ethylphenyl)methyl]-N,N-dimethylhexadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylbenzyl)hexadecyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexadecyldimethyl(ethylbenzyl)ammonium chloride
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Hexadecyldimethyl(ethylbenzyl)ammonium chloride
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